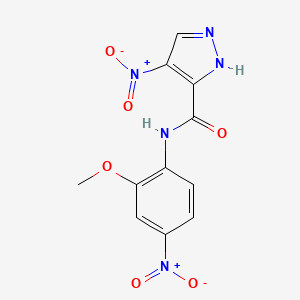![molecular formula C17H17NO3 B10943204 (2E)-1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B10943204.png)
(2E)-1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxyaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or phase-transfer catalysts can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
(E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
類似化合物との比較
Similar Compounds
(E)-3-(3-HYDROXYANILINO)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with hydroxy groups instead of methoxy groups.
(E)-3-(3-CHLOROANILINO)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with chloro groups instead of methoxy groups.
(E)-3-(3-NITROANILINO)-1-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in (E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can influence its chemical reactivity and biological activity, making it unique compared to similar compounds with different substituents. The methoxy groups can enhance the compound’s solubility, stability, and ability to interact with biological targets.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
(E)-3-(3-methoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-6-13(7-9-15)17(19)10-11-18-14-4-3-5-16(12-14)21-2/h3-12,18H,1-2H3/b11-10+ |
InChIキー |
XLDYPPXIWMSJOV-ZHACJKMWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B10943122.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10943136.png)
![N-(3-chloro-2-methylphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10943138.png)
![5,7-bis(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943139.png)
![N-(2,3-dimethylcyclohexyl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10943143.png)
![N'-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10943149.png)

![2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10943166.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B10943168.png)
![ethyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943171.png)
![{2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10943177.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10943200.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10943203.png)
